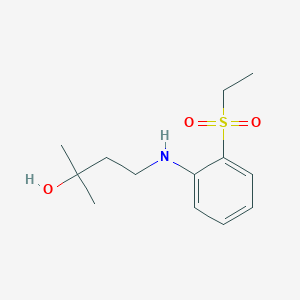![molecular formula C16H20N2O2S B6624243 4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline](/img/structure/B6624243.png)
4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline is a chemical compound that belongs to the class of anilines. It is commonly referred to as ESI-09 and has gained significant attention in scientific research due to its potential therapeutic applications. ESI-09 is known to exhibit inhibitory effects on the Wnt signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
ESI-09 is known to inhibit the Wnt signaling pathway by binding to the protein Porcupine, which is involved in the secretion of Wnt ligands. This results in the inhibition of Wnt ligand secretion and subsequent inhibition of the Wnt signaling pathway. Inhibition of the Wnt signaling pathway has been shown to induce apoptosis in cancer cells and promote bone formation in osteoporosis.
Biochemical and Physiological Effects:
ESI-09 has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the Wnt signaling pathway. ESI-09 has also been shown to promote bone formation in osteoporosis by activating the Wnt signaling pathway. Additionally, ESI-09 has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ESI-09 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. ESI-09 is also stable and can be easily synthesized in large quantities, making it suitable for in vivo studies. However, ESI-09 has some limitations for lab experiments. It exhibits poor solubility in water, which can limit its use in some experiments. Additionally, ESI-09 has not been extensively studied for its toxicity, which can limit its use in clinical trials.
Direcciones Futuras
ESI-09 has several potential future directions for research. It can be studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis. ESI-09 can also be studied for its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, ESI-09 can be studied for its potential use in drug delivery systems, as it can easily penetrate cell membranes. Finally, ESI-09 can be studied for its potential use in the development of new drugs that target the Wnt signaling pathway.
Métodos De Síntesis
ESI-09 can be synthesized using a multistep process that involves the reaction of 4-ethylsulfonylbenzaldehyde with 3-methylpyridin-4-ylacetonitrile, followed by reduction and subsequent reaction with aniline. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory effects on the Wnt signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The Wnt signaling pathway is also implicated in the development of several diseases, including cancer, Alzheimer's disease, and osteoporosis. Therefore, ESI-09 has been studied for its potential use in the treatment of these diseases.
Propiedades
IUPAC Name |
4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-21(19,20)16-6-4-15(5-7-16)18-11-9-14-8-10-17-12-13(14)2/h4-8,10,12,18H,3,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYVQWGOROINHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCCC2=C(C=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B6624164.png)
![[(3S,4R)-1-(5-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624166.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B6624182.png)
![5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile](/img/structure/B6624188.png)

![9-(4-Ethylsulfonylphenyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B6624201.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6624203.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624207.png)
![N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine](/img/structure/B6624219.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6624223.png)
![N-[5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B6624227.png)
![4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B6624233.png)
![4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline](/img/structure/B6624248.png)
